3-mercapto-L-aspartic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

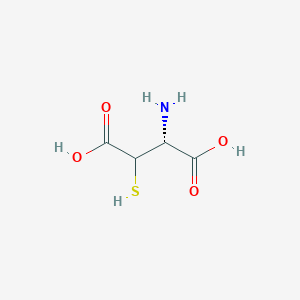

3-Mercapto-L-aspartic acid is a sulfur-containing derivative of L-aspartic acid, characterized by the substitution of a hydroxyl group with a thiol (-SH) moiety at the third carbon position. L-Aspartic acid itself is a non-essential amino acid with two carboxylic acid groups, playing critical roles in the urea cycle, neurotransmission, and enzyme catalysis . The addition of a thiol group likely enhances its reactivity, particularly in redox processes and metal chelation, though specific studies on this compound remain sparse.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-mercaptosuccinic acid can be achieved through several methodsAnother method includes the cyclization of γ-substituted amino acid derivatives, which can be further modified to introduce the mercapto group .

Industrial Production Methods

Industrial production of (2R)-2-Amino-3-mercaptosuccinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-mercaptosuccinic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

(2R)-2-Amino-3-mercaptosuccinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.

Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-mercaptosuccinic acid involves its interaction with various molecular targets and pathways. The mercapto group can act as a nucleophile, participating in reactions with electrophilic centers. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Mercapto Acids

3-Mercaptopropionic Acid (3-MPA)

- Structure : C3H6O2S (one carboxylic acid, one thiol group) .

- Molecular Weight : 106.14 g/mol .

- Applications: Industrial: Catalyst in polymer synthesis, stabilizer in nanomaterials . Biological: Inhibitor of glutamate decarboxylase, used in epilepsy research .

- Safety : Corrosive; requires handling in ventilated environments .

This structural difference may expand its utility in peptide synthesis or enzymatic studies, though direct evidence is lacking .

L-Cysteine (2-Amino-3-mercaptopropionic Acid)

- Structure: C3H7NO2S (one amino, one carboxylic acid, one thiol group) .

- Molecular Weight : 121.16 g/mol .

- Applications :

Comparison: Unlike L-cysteine, 3-mercapto-L-aspartic acid lacks an amino group but retains two carboxylic acids. This distinction may limit its role in redox biochemistry but enhance its suitability for pH-sensitive applications or as a chelating agent.

3-Acetylthio-2-Methylpropionic Acid

Comparison :

The acetylated thiol and methyl branch in this compound reduce its reactivity compared to this compound, which has a free thiol and linear structure. The latter may exhibit higher nucleophilicity in biochemical reactions.

Key Data Table: Structural and Functional Comparison

Biological Activity

3-Mercapto-L-aspartic acid (3-MA) is an amino acid derivative that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of 3-MA, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a mercapto (-SH) group and an amino (-NH2) group, which allows it to participate in various biochemical reactions. The structural formula can be represented as follows:

The mercapto group enables the compound to act as a nucleophile, facilitating interactions with electrophilic centers in biological systems. This dual functionality contributes to its diverse biological activities.

The biological activity of 3-MA is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : 3-MA has been shown to inhibit specific enzymes, including atriopeptidase, which plays a role in regulating blood pressure and fluid balance .

- Antioxidant Activity : The mercapto group confers antioxidant properties, allowing 3-MA to scavenge free radicals and reduce oxidative stress in cells.

- Protein Fragmentation : Research indicates that 3-MA can facilitate protein fragmentation at cysteine residues, leading to the formation of thioesters that are useful in native chemical ligation reactions .

Biological Applications

This compound has potential applications across various fields:

- Pharmaceuticals : Its ability to inhibit enzymes and modulate biochemical pathways makes it a candidate for drug development. For example, studies are exploring its role as a therapeutic agent in conditions related to oxidative stress and enzyme dysregulation.

- Biotechnology : The compound is utilized in peptide synthesis and modification due to its reactivity with cysteine residues, which is crucial for developing bioconjugates and protein engineering .

- Research : In scientific studies, 3-MA serves as a valuable tool for investigating metabolic pathways involving sulfur-containing amino acids.

Table 1: Summary of Biological Activities of this compound

Notable Research Studies

- Enzyme Inhibition Studies : A series of experiments demonstrated that 3-MA effectively inhibits atriopeptidase, which could have implications for treating hypertension . The study provided quantitative data on the inhibition kinetics.

- Antioxidant Activity Assessment : In vitro assays showed that 3-MA significantly reduced oxidative damage in cellular models exposed to reactive oxygen species (ROS), suggesting its potential as a protective agent against oxidative stress-related diseases.

- Peptide Synthesis Applications : Research highlighted the efficiency of using 3-MA in peptide synthesis, particularly in creating thioester intermediates necessary for ligation reactions. This study emphasized the compound's utility in bioconjugation techniques .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of 3-mercapto-L-aspartic acid?

- Methodological Answer : High-resolution liquid chromatography (LC-HRMS) and chiral HPLC are critical for assessing enantiomeric purity, while 1H and 13C NMR spectroscopy confirm structural integrity. For quantitative thiol group analysis, Ellman’s reagent (DTNB) can be used to measure free sulfhydryl content spectrophotometrically. Ensure baseline separation in chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases optimized for polar amino acid derivatives .

Q. What are the critical considerations when designing experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use buffered solutions (e.g., phosphate or Tris buffers) to isolate pH effects, and conduct accelerated stability studies at elevated temperatures (e.g., 40–60°C). Monitor degradation via LC-MS to identify breakdown products, such as disulfide dimers or deaminated derivatives. Include control samples with antioxidants (e.g., TCEP) to distinguish oxidative vs. hydrolytic degradation pathways .

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility according to academic journal standards?

- Methodological Answer : Report detailed reaction conditions (solvent, catalyst, temperature, reaction time), purification methods (e.g., recrystallization solvents, HPLC gradients), and characterization data (NMR shifts, HPLC retention times, specific rotation). For enzymatic syntheses, specify enzyme source, activity, and immobilization protocols. Adhere to guidelines for supplementary data submission, as outlined in journals like the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis protocols to improve the yield of this compound while maintaining enantiomeric excess?

- Methodological Answer : Screen engineered aspartase or cysteine desulfhydrase variants for enhanced activity toward mercapto-substituted substrates. Use response surface methodology (RSM) to optimize cofactor concentrations (e.g., PLP) and reaction kinetics. Monitor enantiomeric excess via chiral HPLC and correlate with enzyme stereoselectivity using molecular docking simulations .

Q. What methodological approaches are recommended to resolve discrepancies in reported thiol group reactivity of this compound in different solvent systems?

- Methodological Answer : Conduct comparative kinetic studies in polar aprotic (e.g., DMSO) vs. protic (e.g., water/methanol) solvents using thiol-specific probes (e.g., maleimide derivatives). Employ stopped-flow spectroscopy to quantify reaction rates and density functional theory (DFT) calculations to model solvent effects on thiolate anion stability .

Q. What strategies can be employed to validate the identity of novel derivatives of this compound using tandem mass spectrometry and 2D NMR?

- Methodological Answer : For MS/MS, fragment ions corresponding to the mercapto-aspartate backbone (e.g., m/z 135 for [M+H]+) should dominate. For 2D NMR (HSQC, HMBC), correlate sulfur-linked protons (δ∼1.8–2.5 ppm) with adjacent carbons. Compare 13C chemical shifts to computational predictions (e.g., ACD/Labs or DFT) to confirm regiochemistry .

Q. Contradiction Analysis & Experimental Design

Q. How can researchers address inconsistencies in reported enantiomeric purity of this compound across different synthesis protocols?

- Methodological Answer : Standardize chiral HPLC conditions using a validated column (e.g., Chiralpak IG-3) and calibrate with authentic enantiomer standards. Cross-validate results with polarimetry or enzymatic assays (e.g., L-amino acid oxidase specificity). Investigate racemization during workup by analyzing time-dependent enantiomer ratios .

Q. What experimental controls are essential when studying the chelation properties of this compound with metal ions in biological systems?

- Methodological Answer : Include metal-free controls (e.g., EDTA-treated buffers) and competition assays with known chelators (e.g., glutathione). Use isothermal titration calorimetry (ITC) to quantify binding constants and X-ray absorption spectroscopy (XAS) to determine coordination geometry. Account for thiol oxidation by maintaining anaerobic conditions or adding reducing agents .

Q. Data Reproducibility & Reporting

Q. How should researchers structure supplementary information for studies involving this compound to enhance reproducibility?

- Methodological Answer : Provide raw NMR spectra (FID files), HPLC chromatograms with integration data, and crystallographic CIF files (if applicable). For computational studies, include input files for DFT calculations (e.g., Gaussian .gjf files). Follow FAIR data principles by depositing datasets in repositories like Zenodo or Figshare .

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies exploring this compound’s biological activity?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests, respectively .

Properties

Molecular Formula |

C4H7NO4S |

|---|---|

Molecular Weight |

165.17 g/mol |

IUPAC Name |

(2R)-2-amino-3-sulfanylbutanedioic acid |

InChI |

InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1 |

InChI Key |

MWUQQPGZOPQTIX-PIKHSQJKSA-N |

Isomeric SMILES |

[C@H](C(C(=O)O)S)(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.